molecular formula C13H22N2O2 B11774734 tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B11774734
M. Wt: 238.33 g/mol
InChI Key: IQMHYPCTPALKTD-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate: is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate typically involves the following steps:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.

    Substitution: The amino group and tert-butyl ester can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-isoindole derivatives, while substitution reactions could produce a variety of functionalized isoindoles.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Isoindole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-amino-1H-isoindole-2-carboxylate
  • tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-1-carboxylate
  • tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-3-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature may confer distinct chemical reactivity and biological activity compared to other isoindole derivatives.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 5-amino-1,3,4,5,6,7-hexahydroisoindole-2-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h11H,4-8,14H2,1-3H3

InChI Key

IQMHYPCTPALKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CC(CC2)N

Origin of Product

United States

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